![molecular formula C9H9NO2 B3332363 6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one CAS No. 889944-86-9](/img/structure/B3332363.png)
6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one
Overview
Description
6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one, also known as 6-OHDA, is a chemical compound that is widely used in scientific research for its ability to selectively destroy dopaminergic neurons. This compound is commonly used to create animal models of Parkinson's disease and to study the mechanisms of neurodegeneration.
Scientific Research Applications
Synthesis and Medicinal Chemistry
6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one and its derivatives are involved in various synthesis processes with potential medicinal applications. For instance, (1Z,3Z)-4-aryl-4-hydroxy-1-(3,3-dialkyl-3,4-dihydroisoquinoline1(2H)-ylidene)-but-3-en-4-ones, derived from the reaction of 6-aryl-2,2-dimethyl-4H-1,3-dioxin-4-ones and 3,3-dialkyl-1-methyl-3,4-dihydroisoquinolines, demonstrated anti-inflammatory and analgesic properties (Khalturina et al., 2010).
Organic Chemistry and Synthesis Methods
The compound is also involved in innovative organic synthesis methods. For example, a metal-free hydroxyalkylation-initiated radical six-membered heterocycle formation reaction of N-allylbenzamide was developed, offering a new route toward 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives (Zhou et al., 2015). Moreover, a study by Chen Zhan-guo (2008) explored anew method for synthesizing 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, demonstrating the versatility of these compounds in organic chemistry and synthesis (Chen Zhan-guo, 2008).
Chemical Analysis and Differentiation
Research by R. Waigh (1980) utilized 6-methoxy and 7-methoxy groups in 1,2-dihydroisoquinolin-4(3H)-ones for NMR spectroscopy. This method helped differentiate isomeric derivatives and elucidate the mechanisms of cyclization of related compounds (Waigh, 1980).
Histochemical Applications
6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one derivatives have been used in histochemistry. For example, they were employed in the fluorescent demonstration of primary catecholamines like dopamine and noradrenaline in dried protein layers (Corrodi & Jonsson, 1965).
Novel Synthesis Approaches
New methods for synthesizing dihydroisoquinoline derivatives have been explored. For instance, a Cu(I)-catalyzed reaction of 2-ethynylbenzyl methanesulfonates, sulfonyl azides, and amines provided a novel access to unsubstituted 1,2-dihydroisoquinolin-3(4H)-imines (Ying et al., 2018).
properties
IUPAC Name |
6-hydroxy-2,4-dihydro-1H-isoquinolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-2-1-6-5-10-9(12)4-7(6)3-8/h1-3,11H,4-5H2,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWQMROIPHVPLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC(=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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